

# An In-Depth Technical Guide to the Molecular Structure of N-tert-butylaniline

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## Compound of Interest

Compound Name: *N-tert-butylaniline*

Cat. No.: B3060869

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure of **N-tert-butylaniline**, a significant organic compound utilized in various research and development sectors. This document compiles essential data, experimental protocols, and structural visualizations to serve as a core resource for professionals in chemistry and drug development.

## Core Molecular Properties

**N-tert-butylaniline**, systematically named N-(1,1-dimethylethyl)benzenamine, is an aromatic amine characterized by a tert-butyl group attached to the nitrogen atom of an aniline molecule. [1] This substitution imparts significant steric hindrance around the nitrogen, influencing its reactivity and physical properties.

A summary of its fundamental properties is presented in Table 1.

Identifier	Value	Reference
IUPAC Name	N-tert-butylaniline	<a href="#">[1]</a>
Synonyms	N-(1,1-Dimethylethyl)benzenamine, N-Phenyl-tert-butylamine	<a href="#">[1]</a>
CAS Number	937-33-7	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>15</sub> N	<a href="#">[1]</a>
Molecular Weight	149.23 g/mol	<a href="#">[1]</a>
Density	0.941 g/cm <sup>3</sup>	<a href="#">[2]</a>
Boiling Point	226.7 °C at 760 mmHg	<a href="#">[2]</a>
Flash Point	88.2 °C	<a href="#">[2]</a>
Refractive Index	1.5270	<a href="#">[2]</a>

## Molecular Structure Visualization

The structural arrangement of **N-tert-butylaniline**, featuring a benzene ring bonded to a nitrogen atom which is further bonded to a tert-butyl group, is depicted below.

Caption: 2D representation of the **N-tert-butylaniline** molecular structure.

## Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of **N-tert-butylaniline**.

## Infrared (IR) Spectroscopy

The infrared spectrum of **N-tert-butylaniline** exhibits characteristic absorption bands corresponding to its functional groups. A summary of these bands is provided in Table 2. The spectrum can be accessed through the NIST Chemistry WebBook.[\[3\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Medium	N-H stretch
3100-3000	Medium	Aromatic C-H stretch
3000-2850	Medium-Strong	Aliphatic C-H stretch
1600-1585	Medium-Strong	Aromatic C=C stretch
1500-1400	Medium-Strong	Aromatic C=C stretch
1365	Strong	C-H rock (tert-butyl)
1200-1000	Strong	C-N stretch
750-700	Strong	Aromatic C-H out-of-plane bend (monosubstituted)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **N-tert-butylaniline** are not readily available in public databases, the expected chemical shifts can be predicted based on the structure and data from similar compounds such as 4-tert-butylaniline.

### <sup>1</sup>H NMR (Predicted):

- $\delta$  ~7.2 ppm (triplet): Protons on C3 and C5 of the benzene ring.
- $\delta$  ~6.7 ppm (triplet): Proton on C4 of the benzene ring.
- $\delta$  ~6.6 ppm (doublet): Protons on C2 and C6 of the benzene ring.
- $\delta$  ~3.5-4.0 ppm (singlet, broad): N-H proton.
- $\delta$  ~1.3 ppm (singlet): Nine equivalent protons of the tert-butyl group.

### <sup>13</sup>C NMR (Predicted):

- ~148 ppm: C1 (ipso-carbon attached to nitrogen).

- ~129 ppm: C3 and C5.
- ~117 ppm: C4.
- ~116 ppm: C2 and C6.
- ~50 ppm: Quaternary carbon of the tert-butyl group.
- ~30 ppm: Methyl carbons of the tert-butyl group.

## Experimental Protocols

### Synthesis of N-tert-butylaniline

A common method for the synthesis of **N-tert-butylaniline** involves the alkylation of aniline with a tert-butylating agent. A general procedure is outlined below.

Reaction Scheme:

Aniline + tert-Butyl Chloride Base (e.g., NaH) Solvent (e.g., Toluene) -> N-tert-butylaniline

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Caption: Synthesis of **N-tert-butylaniline** via alkylation of aniline.

Experimental Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a strong base such as sodium hydride (NaH) to an inert solvent like toluene.
- Addition of Aniline: Slowly add aniline to the stirred suspension at room temperature.
- Addition of Alkylating Agent: Add tert-butyl chloride dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

- Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Workup: Cool the reaction mixture to room temperature and cautiously quench with water or a saturated ammonium chloride solution.
- Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and molar ratios of reactants, may need to be optimized for best results.

## Molecular Geometry

Detailed experimental data on the precise bond lengths and angles of **N-tert-butylaniline** from X-ray crystallography are not widely available in public databases. However, computational chemistry methods can provide reliable estimates of its molecular geometry. The steric bulk of the tert-butyl group is expected to cause some distortion from the planar geometry often seen in anilines, likely increasing the C-N-C bond angle and influencing the orientation of the phenyl and tert-butyl groups relative to each other.

## Conclusion

This technical guide has provided a detailed overview of the molecular structure of **N-tert-butylaniline**, encompassing its core properties, spectroscopic data, a representative synthesis protocol, and considerations of its molecular geometry. The provided information is intended to be a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and application of this important chemical compound. Further experimental investigation into its crystallographic structure would provide more precise data on its molecular geometry.

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